N,N-Dimethyl-N'-1,3-thiazol-2-ylthiourea

Description

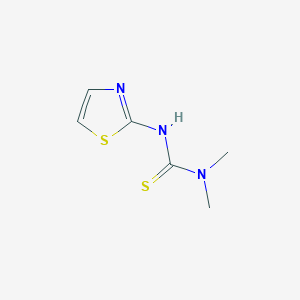

N,N-Dimethyl-N'-1,3-thiazol-2-ylthiourea is a thiourea derivative featuring a 1,3-thiazole ring substituted at the 2-position with a thiourea group. Its molecular formula is C₆H₈N₄S₂, derived from the parent compound 1,3-thiazol-2-ylthiourea (CAS 19958-82-8, C₄H₅N₃S₂) by the addition of two methyl groups on the nitrogen atoms . This modification enhances lipophilicity and alters electronic properties, influencing reactivity and biological activity. The compound is of interest in medicinal chemistry due to the thiazole ring's prevalence in bioactive molecules and the thiourea moiety's role in hydrogen bonding and metal coordination .

Properties

CAS No. |

36241-30-2 |

|---|---|

Molecular Formula |

C6H9N3S2 |

Molecular Weight |

187.3 g/mol |

IUPAC Name |

1,1-dimethyl-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C6H9N3S2/c1-9(2)6(10)8-5-7-3-4-11-5/h3-4H,1-2H3,(H,7,8,10) |

InChI Key |

UFWSJPMSMLBRGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)NC1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dimethyl-3-thiazol-2-yl-thiourea can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization and condensation of haloketones with thioamide, which is a widely popular process for synthesizing thiazole moieties .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve the use of well-known synthetic routes such as the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Gabriel synthesis. These methods typically involve the use of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts .

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3-thiazol-2-yl-thiourea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

1,1-dimethyl-3-thiazol-2-yl-thiourea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, pigments, and catalysts

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-thiazol-2-yl-thiourea involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, leading to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Lipophilicity : The dimethyl substitution in the target compound reduces polarity compared to 1,3-diethyl-2-thiourea, as evidenced by lower PSA (21.75 vs. 72.89 Ų) .

- Thermal Stability : The predicted boiling point (~439.5°C) suggests higher thermal stability than 1,3-diethyl-2-thiourea (246°C), likely due to the aromatic thiazole ring .

- Acid-Base Behavior : The pKa (~14.71) aligns with typical thiourea derivatives, indicating weak basicity suitable for coordination chemistry .

Key Observations :

Key Observations :

- Chloro-thiazole derivatives () exhibit specific enzyme inhibition, suggesting the target’s substituents could be tuned for similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.